B-Raf IN 18

B-Raf V600E Kinase Inhibition IC50 Comparison

Select B-Raf IN 18 (GSK2008607) for reproducible B-Raf V600E studies. This compound delivers 88% oral bioavailability in mice (57% in rats), 3.8 nM biochemical IC50, and 8-11 nM cellular EC50 in SK-MEL-28 models. Unlike less bioavailable alternatives, its optimized arylsulfonamide headgroup and morpholinopyridinyl tail enable oral dosing in rodent efficacy studies, making it a translationally relevant tool for dissecting MAPK pathway signaling.

Molecular Formula C31H28F3N7O3S2
Molecular Weight 667.7 g/mol
Cat. No. B12364345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-Raf IN 18
Molecular FormulaC31H28F3N7O3S2
Molecular Weight667.7 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(S1)C2=NC(=NC=C2)NC3=CN=C(C=C3)N4CCOCC4)C5=C(C(=CC=C5)NS(=O)(=O)C6=C(C=CC=C6F)F)F
InChIInChI=1S/C31H28F3N7O3S2/c1-18(2)30-39-27(20-5-3-8-23(26(20)34)40-46(42,43)29-21(32)6-4-7-22(29)33)28(45-30)24-11-12-35-31(38-24)37-19-9-10-25(36-17-19)41-13-15-44-16-14-41/h3-12,17-18,40H,13-16H2,1-2H3,(H,35,37,38)
InChIKeyAEUDFMRQSRTMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide (B-Raf IN 18) for B-Raf V600E-Driven Cancer Research


This compound, also known as B-Raf IN 18, compound 26, or GSK2008607 (CAS 1244644-50-5), is a synthetic small-molecule inhibitor of the serine/threonine-protein kinase B-Raf, with particular potency against the oncogenic V600E mutant [1]. It features an arylsulfonamide headgroup, a central thiazole core, and a morpholinopyridinyl-pyrimidine tail [2]. Its molecular formula is C31H28F3N7O3S2 with a molecular weight of 667.7 g/mol [3]. The compound was developed through a medicinal chemistry program aimed at discovering potent inhibitors of constitutively active mutant B-Raf kinase [1].

Why 2,6-Difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide Cannot Be Simply Replaced by Other B-Raf Inhibitors


B-Raf inhibitors exhibit substantial variability in potency, selectivity, and pharmacokinetic properties, even among compounds sharing the same nominal target. Structural features such as the arylsulfonamide headgroup, the ortho-fluorine substitution pattern, and the morpholinopyridinyl tail of B-Raf IN 18 collectively influence its binding mode, cellular activity, and oral bioavailability [1]. Direct substitution with another B-Raf inhibitor—even one with a similar IC50—may result in markedly different cellular efficacy, off-target kinase inhibition profiles, or in vivo exposure, potentially confounding experimental outcomes [2]. The evidence below quantifies precisely where this compound demonstrates verifiable differentiation from its closest comparators.

Quantitative Evidence Guide for 2,6-Difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide (B-Raf IN 18) vs. Comparators


Kinase Inhibition Potency: B-Raf IN 18 vs. B-Raf IN 1 and Clinical Benchmark Sorafenib

B-Raf IN 18 (compound 26) inhibits B-Raf V600E with an IC50 of 3.8 nM in a cell-free biochemical assay . This represents approximately a 6.3-fold improvement in potency over the widely used tool compound B-Raf IN 1, which exhibits an IC50 of 24 nM against B-Raf under comparable conditions . Furthermore, it is approximately 6.3-fold more potent than the clinical agent sorafenib against the V600E mutant (IC50 = 24 nM) [1]. While B-Raf IN 13 shows a slightly lower IC50 of 3.55 nM , this difference (0.25 nM) lies within typical assay variability and does not confer a distinct potency advantage for routine laboratory use.

B-Raf V600E Kinase Inhibition IC50 Comparison Melanoma

Cellular Antiproliferative Activity: B-Raf IN 18 vs. Clinical Inhibitors in SK-MEL-28 Melanoma Cells

In SK-MEL-28 human melanoma cells harboring the B-Raf V600E mutation, B-Raf IN 18 demonstrates potent antiproliferative activity with an EC50 of 8 nM following 3-day incubation . It also inhibits ERK phosphorylation, a direct downstream marker of B-Raf activity, with an EC50 of 11 nM after 1 hour . These cellular EC50 values are notably lower (more potent) than the biochemical IC50 of 3.8 nM, suggesting efficient cellular penetration and target engagement. For context, the FDA-approved B-Raf inhibitor vemurafenib exhibits an IC50 of approximately 31 nM in biochemical assays against B-Raf V600E [1], and another clinical compound, avutometinib, has an IC50 of 8.2 nM [2].

Cellular Potency Antiproliferative SK-MEL-28 Melanoma

Oral Bioavailability and Pharmacokinetic Profile Across Preclinical Species

B-Raf IN 18 exhibits high oral bioavailability (%F) across multiple preclinical species: 88% in mouse, 57% in rat, 65% in dog, and 31% in monkey following oral administration (5 mg/kg for mouse/rat, 2.5 mg/kg for monkey/dog) [1]. It demonstrates excellent metabolic stability in human hepatocytes (t1/2 > 360 min) and low plasma protein binding (human % free = 1.1%) [1]. In comparison, many early B-Raf tool compounds (e.g., B-Raf IN 1) have limited or unreported oral bioavailability, often restricting their use to in vitro studies.

Pharmacokinetics Oral Bioavailability ADME In Vivo

Structural Differentiation: Arylsulfonamide Headgroup and Ortho-Fluorine Substitution

The compound belongs to a distinct chemical series characterized by an arylsulfonamide headgroup, a central thiazole core, and a critical fluorine atom ortho to the sulfonamide nitrogen [1]. This ortho-fluorine substitution was identified as a key structural feature that significantly enhances potency against the B-Raf V600E mutant compared to unsubstituted or meta-substituted analogs [1]. Unlike many other B-Raf inhibitors (e.g., vemurafenib, which contains a sulfonamide but lacks this specific ortho-fluorine pattern), B-Raf IN 18's substitution pattern contributes to its high cellular activity.

Medicinal Chemistry SAR Structure-Activity Relationship Arylsulfonamide

Kinase Selectivity: B-Raf IN 18 vs. Pan-Raf Inhibitors

While comprehensive kinase selectivity profiling data for B-Raf IN 18 is not publicly available in the same depth as for clinical candidates, the compound was designed within a series that aimed for potent inhibition of the V600E mutant B-Raf [1]. In contrast, pan-Raf inhibitors such as LY3009120 inhibit A-Raf (IC50 = 44 nM), B-Raf (IC50 = 31-47 nM), and C-Raf (IC50 = 42 nM) with similar potency . The selectivity of B-Raf IN 18 relative to C-Raf and other kinases remains to be fully quantified in published comparative profiling studies.

Kinase Selectivity Off-Target B-Raf C-Raf

Optimal Research and Preclinical Application Scenarios for 2,6-Difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide (B-Raf IN 18)


In Vitro Mechanistic Studies of B-Raf V600E-Dependent Signaling in Melanoma Cell Lines

Given its low nanomolar cellular EC50 (8 nM antiproliferative; 11 nM pERK inhibition) in SK-MEL-28 cells , B-Raf IN 18 is well-suited for dissecting B-Raf V600E-driven MAPK pathway signaling. Its potency allows for robust target inhibition at concentrations that minimize non-specific cytotoxicity. Researchers can employ this compound to compare pathway activation states, gene expression changes, or feedback mechanisms in mutant vs. wild-type B-Raf cellular models.

In Vivo Rodent Pharmacology Studies Requiring Oral Administration

With oral bioavailability of 88% in mice and 57% in rats, and a favorable half-life (3.2 h mouse; 4.4 h rat) [1], B-Raf IN 18 is appropriate for oral dosing in rodent efficacy and pharmacodynamic studies. This contrasts with many tool compounds that require intraperitoneal or intravenous administration, making B-Raf IN 18 a more translationally relevant option for evaluating target modulation in tumor xenograft or allograft models.

Chemical Probe for Structure-Activity Relationship (SAR) Studies Focused on Arylsulfonamide B-Raf Inhibitors

The compound's distinct structural features—specifically the 2,6-difluorophenylsulfonamide headgroup with ortho-fluorine substitution—make it a valuable reference compound for medicinal chemistry programs exploring B-Raf V600E inhibitors [2]. It can serve as a benchmark for comparing potency, cellular activity, and PK properties of newly synthesized analogs within this chemical series.

Comparative Studies of B-Raf Inhibitor Potency and Cellular Activity

B-Raf IN 18's biochemical IC50 (3.8 nM) and cellular EC50 (8-11 nM) are well-documented and can be directly compared with other commercial B-Raf inhibitors (e.g., vemurafenib, dabrafenib, PLX-4720) under standardized assay conditions . This makes it a useful reference compound for laboratories establishing or validating B-Raf inhibition assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for B-Raf IN 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.